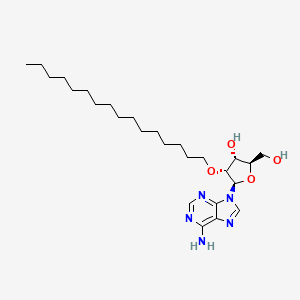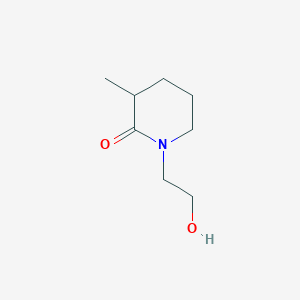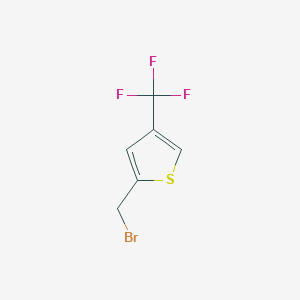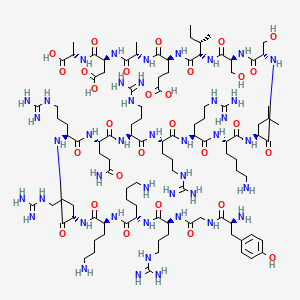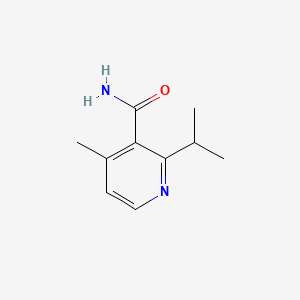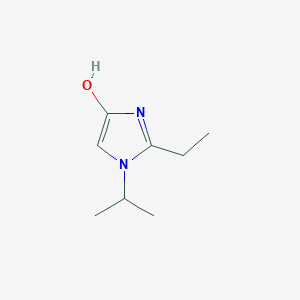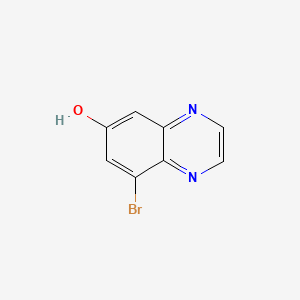
4-Tert-butyl-3-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)-3-hydroxybenzamide is an organic compound characterized by the presence of a tert-butyl group attached to a benzene ring, which also bears a hydroxyl group and an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-3-hydroxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-tert-butylphenol.
Hydroxylation: The hydroxylation of 4-tert-butylphenol can be achieved using various oxidizing agents such as hydrogen peroxide in the presence of a catalyst.
Amidation: The final step involves the conversion of the hydroxylated product to the benzamide derivative. This can be done using reagents like thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia or an amine to yield 4-(tert-Butyl)-3-hydroxybenzamide.
Industrial Production Methods
Industrial production methods for 4-(tert-Butyl)-3-hydroxybenzamide may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butyl)-3-hydroxybenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 4-(tert-Butyl)-3-oxobenzamide.
Reduction: Formation of 4-(tert-Butyl)-3-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(tert-Butyl)-3-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to various enzymes and receptors. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Lacks the amide group but shares the tert-butyl and hydroxyl groups.
4-tert-Butylbenzoic acid: Contains a carboxyl group instead of an amide group.
4-tert-Butylbenzylamine: Contains an amine group instead of an amide group.
Uniqueness
4-(tert-Butyl)-3-hydroxybenzamide is unique due to the combination of the tert-butyl group, hydroxyl group, and amide group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
4-tert-butyl-3-hydroxybenzamide |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)8-5-4-7(10(12)14)6-9(8)13/h4-6,13H,1-3H3,(H2,12,14) |
Clave InChI |
RLZZLEOPLRZJQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


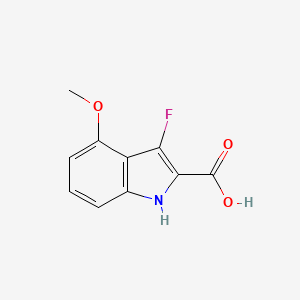

![2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13921876.png)
